![molecular formula C28H23ClF2N6O3 B8586277 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B8586277.png)

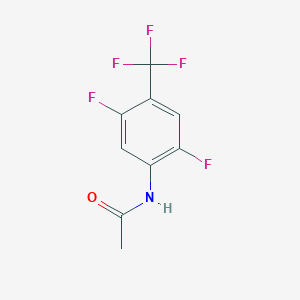

1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MAP855 ist ein hochpotenter und selektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1/2). Es wirkt über einen Adenosintriphosphat (ATP)-kompetitiven Wirkmechanismus. Diese Verbindung hat sowohl in Wildtyp- als auch in Mutantenmodellen von MEK1/2 Wirksamkeit gezeigt, was sie zu einem vielversprechenden Kandidaten für weitere Forschungs- und therapeutische Anwendungen macht .

Vorbereitungsmethoden

Die Synthese von MAP855 beinhaltet einen strukturbasierten Ansatz, der von einem Hit aus dem Hochdurchsatzscreening ausgeht. Der Optimierungsprozess umfasst die systematische Analyse von molekularen übereinstimmenden Paaren und Ligandenkonformationen. Durch die Addition von nur drei schweren Atomen zu einer frühen Werkzeugverbindung konnten Forscher Cytochrom P450 3A4-Haftungen beseitigen und die zelluläre Potenz um das 100-fache erhöhen, während der Logarithmus des Verteilungskoeffizienten (log P) um 5 Einheiten reduziert wurde .

Analyse Chemischer Reaktionen

MAP855 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit MEK1/2 liegt. Die Verbindung ist so konzipiert, dass sie die Kinaseaktivität von MEK1/2 hemmt, indem sie mit ATP um die Bindung an das aktive Zentrum konkurriert. Diese Hemmung verhindert die Phosphorylierung und Aktivierung der extrazellulären signalregulierten Kinase (ERK) und blockiert so den nachgeschalteten Signalweg .

Wissenschaftliche Forschungsanwendungen

MAP855 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug zur Untersuchung der Kinasehemmung und von Signaltransduktionswegen. In der Biologie wird es verwendet, um die Rolle von MEK1/2 in verschiedenen zellulären Prozessen zu untersuchen. In der Medizin zeigt MAP855 Potenzial als therapeutisches Mittel zur Behandlung von Krebsarten mit Mutationen im MEK1/2-Signalweg. Seine Fähigkeit, sowohl Wildtyp- als auch mutiertes MEK1/2 zu hemmen, macht es zu einer vielseitigen Verbindung zur Bewältigung von Resistenzmechanismen in der Krebstherapie .

Wirkmechanismus

MAP855 entfaltet seine Wirkung, indem es die Kinaseaktivität von MEK1/2 durch einen ATP-kompetitiven Mechanismus hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von ERK, einem Schlüsselbestandteil des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs. Durch die Blockierung dieses Signalwegs unterbricht MAP855 effektiv zelluläre Prozesse, die auf der MEK1/2-Aktivität beruhen, wie z. B. Zellproliferation und -überleben .

Wirkmechanismus

MAP855 exerts its effects by inhibiting the kinase activity of MEK1/2 through an ATP-competitive mechanism. This inhibition prevents the phosphorylation and activation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. By blocking this pathway, MAP855 effectively disrupts cellular processes that rely on MEK1/2 activity, such as cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

MAP855 ist einzigartig in seiner Fähigkeit, sowohl Wildtyp- als auch mutiertes MEK1/2 mit gleicher Potenz zu hemmen. Dies unterscheidet es von anderen MEK1/2-Inhibitoren, die möglicherweise nur bestimmte Mutationen anvisieren oder eine verringerte Wirksamkeit gegenüber bestimmten mutierten Formen aufweisen. Zu ähnlichen Verbindungen gehören Trametinib, Cobimetinib und Selumetinib, die ebenfalls MEK1/2-Inhibitoren sind, sich aber in ihrer Selektivität, Potenz und klinischen Anwendung unterscheiden können .

Eigenschaften

Molekularformel |

C28H23ClF2N6O3 |

|---|---|

Molekulargewicht |

565.0 g/mol |

IUPAC-Name |

1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1 |

InChI-Schlüssel |

WZZBNLYBHUDSHF-DHLKQENFSA-N |

Isomerische SMILES |

CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |

Kanonische SMILES |

CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)

![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)